molecular formula C14H16O8 B14194490 2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid CAS No. 834861-05-1

2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid

Cat. No.: B14194490
CAS No.: 834861-05-1
M. Wt: 312.27 g/mol
InChI Key: UGQYBDAZBFZOSN-UHFFFAOYSA-N
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Description

2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes benzoyloxy groups and diacetic acid moieties connected through a propane-1,2-diyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid typically involves the esterification of benzoyl chloride with propane-1,2-diol, followed by the reaction with diacetic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyloxy groups to benzyl alcohols.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, benzyl alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the diacetic acid moieties can chelate metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-{[2-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid
  • 3,3’-{[2-(Benzoyloxy)ethane-1,2-diyl]bis(oxy)}diacetic acid
  • 3,3’-{[2-(Benzoyloxy)butane-1,2-diyl]bis(oxy)}diacetic acid

Uniqueness

2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

834861-05-1

Molecular Formula

C14H16O8

Molecular Weight

312.27 g/mol

IUPAC Name

2-[3-benzoyloxy-2-(carboxymethoxy)propoxy]acetic acid

InChI

InChI=1S/C14H16O8/c15-12(16)8-20-6-11(21-9-13(17)18)7-22-14(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)(H,17,18)

InChI Key

UGQYBDAZBFZOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(COCC(=O)O)OCC(=O)O

Origin of Product

United States

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